4-Cyclopropyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali can yield 1,2,3,4-tetrahydroquinoline derivatives . Another method involves the use of domino reactions, which include reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic hydrogenation of quinoline derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used under high-pressure hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as diethylsilane and catalysts like B(C₆F₅)₃ are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives .
Scientific Research Applications
4-Cyclopropyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used as an antioxidant and corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes and receptors, modulating biological processes such as inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atom.
2,3-Dihydro-4(1H)-quinolinone: Another related compound with a different oxidation state.
4(1H)-Quinolinone: A quinoline derivative with a different functional group.
Uniqueness
4-Cyclopropyl-1,2,3,4-tetrahydroquinoline is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-cyclopropyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H15N/c1-2-4-12-11(3-1)10(7-8-13-12)9-5-6-9/h1-4,9-10,13H,5-8H2 |
InChI Key |
DGMZJKWIFIEMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.